Dysprosium--palladium (5/2)

Beschreibung

Dysprosium-palladium (5/2) is an intermetallic compound with a stoichiometric ratio of 5:2 between dysprosium (Dy), a lanthanide, and palladium (Pd), a transition metal. Dysprosium is known for its high magnetic susceptibility and role in high-performance magnets, while palladium exhibits exceptional catalytic activity and corrosion resistance .

Eigenschaften

CAS-Nummer |

12060-88-7 |

|---|---|

Molekularformel |

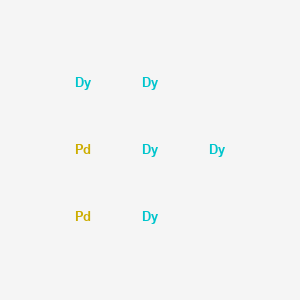

Dy5Pd2 |

Molekulargewicht |

1025.3 g/mol |

IUPAC-Name |

dysprosium;palladium |

InChI |

InChI=1S/5Dy.2Pd |

InChI-Schlüssel |

BBBDTHDQQRAOFV-UHFFFAOYSA-N |

Kanonische SMILES |

[Pd].[Pd].[Dy].[Dy].[Dy].[Dy].[Dy] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dysprosium–palladium (5/2) can be achieved through various methods, including chemical vapor deposition, co-precipitation, and solid-state reactions. One common method involves the reduction of dysprosium and palladium salts in the presence of a reducing agent such as hydrogen gas. The reaction is typically carried out at elevated temperatures and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of dysprosium–palladium (5/2) often involves the use of high-temperature furnaces and controlled atmospheres to ensure the purity and consistency of the final product. Techniques such as arc melting and induction melting are commonly used to produce large quantities of the compound. These methods allow for precise control over the composition and properties of the material.

Analyse Chemischer Reaktionen

Dysprosium Chemical Reactions

Dysprosium (Dy) exhibits distinct reactivity patterns as a rare earth metal:

1.1 Reaction with Water

Reacts slowly with cold water and rapidly with hot water to form dysprosium hydroxide and hydrogen gas:

1.2 Reaction with Acids

Dissolves in dilute sulfuric acid to produce Dy³⁺ ions:

1.3 Reaction with Halogens

Forms dysprosium(III) halides at elevated temperatures:

(X = F, Cl, Br, I)

1.4 Oxidation in Air

Burns readily to form dysprosium(III) oxide:

Palladium Complex Chemistry

Palladium complexes are extensively studied in catalytic and coordination chemistry:

2.1 Suzuki-Miyaura Coupling

Palladium(0) catalysts enable cross-coupling reactions (e.g., synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives):

-

Mechanism : Involves oxidative addition, transmetallation, and reductive elimination.

-

Conditions : Pd(PPh₃)₄ catalyst, K₃PO₄ base, aryl boronic acids .

2.2 Dipalladium Complexes

Bridging ligands (e.g., pyrimidinyl, Hdppa) form stable binuclear structures:

2.3 Antimicrobial Applications

Palladium(II) complexes (e.g., with methyl gallate) exhibit antibacterial activity:

-

Effect : Reduces Mycobacterium tuberculosis biomass intensity (IBF: 0.87 vs. peracetic acid IBF: 1.11) .

Comparative Analysis of Dysprosium and Palladium Reactions

Hypothetical Dysprosium-Palladium Interactions

While no direct evidence exists for a "Dysprosium-palladium (5/2)" compound, potential interaction pathways include:

-

Coordination Chemistry : Dysprosium could act as a Lewis acid in palladium complexes, forming heteronuclear species.

-

Catalytic Synergy : Rare earth metals may modulate palladium’s electronic properties for enhanced catalytic efficiency.

-

Magnetic Properties : Dysprosium’s high magnetic moment could influence palladium-based materials in spintronics.

Critical Research Gaps

-

Synthesis : No documented methods for dysprosium-palladium alloy/complex preparation.

-

Stability : Unknown behavior under varying pH, temperature, or ligand environments.

-

Applications : Potential in catalysis, magnetism, or biomedical fields remains unexplored.

Wissenschaftliche Forschungsanwendungen

Dysprosium–palladium (5/2) has a wide range of scientific research applications due to its unique properties. In chemistry, the compound is used as a catalyst in various reactions, including hydrogenation and carbon-carbon coupling reactions. In biology, dysprosium–palladium (5/2) is being investigated for its potential use in imaging and diagnostic applications due to its magnetic properties. In medicine, the compound is being explored for its potential use in targeted drug delivery and cancer therapy. In industry, dysprosium–palladium (5/2) is used in the production of high-performance magnets and electronic components.

Wirkmechanismus

The mechanism of action of dysprosium–palladium (5/2) involves its interaction with various molecular targets and pathways. In catalytic reactions, the compound acts as a catalyst by providing a surface for the reactants to interact and form products. In biological applications, the magnetic properties of dysprosium–palladium (5/2) allow it to be used in imaging and diagnostic techniques, where it interacts with magnetic fields to produce contrast images. In medical applications, the compound can be functionalized with targeting molecules to selectively bind to cancer cells and deliver therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Dysprosium-Platinum (Dy-Pt) vs. Dysprosium-Palladium (Dy-Pd)

Structural Properties :

- Dy-Pd (5/2) : Predicted to form an intermetallic phase due to the lanthanide-transition metal interaction. Palladium’s smaller atomic radius (137 pm) compared to platinum (139 pm) may lead to tighter packing in the crystal lattice .

- Dy-Pt : Platinum’s higher electronegativity (2.28 Pauling) compared to palladium (2.20 Pauling) may result in stronger ionic bonding with dysprosium (Pauling electronegativity: 1.22), altering thermal stability .

Magnetic Behavior :

Dysprosium’s high magnetic moment (10.6 µB) suggests Dy-Pd (5/2) could exhibit stronger ferromagnetic ordering than Dy-Pt, where platinum’s spin-orbit coupling might suppress magnetic interactions .

Neodymium-Palladium (Nd-Pd) vs. Dysprosium-Palladium (Dy-Pd)

- Electronic Configuration :

- Synthesis Methods :

Palladium complexes often employ nitrogen-containing ligands (e.g., pyridine derivatives) and solvents like N,N-dimethylformamide (DMF) . Similar conditions may apply to Dy-Pd (5/2), though dysprosium’s reactivity may necessitate inert atmospheres .

Comparison with Functionally Similar Compounds

Dysprosium-Nickel (Dy-Ni) vs. Dysprosium-Palladium (Dy-Pd)

Samarium-Palladium (Sm-Pd) vs. Dysprosium-Palladium (Dy-Pd)

- Magnetic Performance :

Samarium (Sm) has a lower magnetic moment (1.5–1.6 µB) than dysprosium, making Dy-Pd (5/2) more suitable for high-strength magnet applications . - Synthetic Yields :

Palladium-catalyzed reactions with Sm show moderate yields (~57–96%), as seen in analogous Pd-based syntheses . Dysprosium’s higher reactivity might necessitate optimized conditions to achieve comparable efficiency.

Data Tables

Table 1: Key Properties of Dysprosium-Palladium (5/2) and Comparators

Table 2: Ionization Energies (1st Level)

| Element | Ionization Energy (kJ/mol) |

|---|---|

| Dysprosium | 573.0 |

| Palladium | 731.0 |

| Platinum | 870.0 |

| Nickel | 737.1 |

Research Findings and Limitations

- Magnetic Superiority : Dy-Pd (5/2) is theorized to outperform Sm-Pd and Nd-Pd in magnetic applications due to dysprosium’s unpaired 4f electrons .

- Synthesis Challenges : Dysprosium’s high electropositivity may complicate synthesis, requiring inert conditions to prevent oxidation, as seen in analogous Pd-catalyzed reactions .

- Knowledge Gaps: Direct studies on Dy-Pd (5/2) are absent in the evidence, necessitating extrapolation from related compounds. Future work should focus on crystallographic and catalytic characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.